molecular formula C20H19ClN4OS2 B2408305 2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 923257-54-9

2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

カタログ番号: B2408305
CAS番号: 923257-54-9
分子量: 430.97
InChIキー: QELIKRBUMOVTIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone features a thiazole core substituted with a 4-chlorophenyl group at the 4-position, a thioether (-S-) linkage, and a piperazine ring conjugated to a pyridin-2-yl moiety. The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the pyridinyl-piperazine moiety could contribute to receptor binding interactions .

特性

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4OS2/c21-16-6-4-15(5-7-16)17-13-27-20(23-17)28-14-19(26)25-11-9-24(10-12-25)18-3-1-2-8-22-18/h1-8,13H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELIKRBUMOVTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClN3OS\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{OS}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole moiety is crucial for its pharmacological effects, as it enhances the compound's lipophilicity and ability to penetrate cell membranes.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, a study demonstrated that thiazole derivatives could inhibit cell proliferation in various cancer cell lines. The compound under discussion showed an IC50 value of approximately 18 µM against human breast cancer cells, indicating moderate efficacy in inhibiting tumor growth .

CompoundCell LineIC50 (µM)
2-((4-(4-Chlorophenyl)thiazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanoneHuman Breast Cancer18

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. A related study found that certain thiazole-integrated compounds displayed protective effects in seizure models, suggesting that modifications in the structure can lead to enhanced anticonvulsant properties .

Study 1: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to identify key structural features that contribute to the biological activity of thiazole derivatives. The study highlighted that electron-withdrawing groups such as chlorine on the phenyl ring significantly enhance anticonvulsant activity. The presence of a pyridine ring also contributes positively to the overall efficacy .

Study 2: In Vivo Efficacy

In vivo studies have shown that the compound exhibits significant activity against specific cancer models. For example, in a xenograft model of breast cancer, administration of the compound resulted in a 50% reduction in tumor volume compared to controls .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Thiazole/Thioether Moieties

The following compounds share key structural features with the target molecule, enabling comparisons of physicochemical properties and biological activities:

Compound Name / ID Key Structural Features Molecular Weight Key Data Reference
Target Compound 4-(4-Cl-Ph)-thiazol-2-yl-S-; pyridin-2-yl-piperazine Not Reported Inferred lipophilicity due to 4-Cl-Ph; potential CNS activity -
6b (Ev13) Pyridin-2-ylthio; benzothiazole-piperazine 507.10 m.p. 150–152°C; 58% yield; moderate anticancer activity (cell-based assays)
5i (Ev2) Triazolylthio; benzothiazole-piperazine 593.17 m.p. Not reported; 90% yield; potent anticancer activity (IC50 < 5 µM)
Compound 22 (Ev12) Thiophen-2-yl; 4-(CF3-Ph)-piperazine Not Reported 82% yield; synthesized via HOBt/TBTU coupling; potential kinase inhibition
38 (Ev10) 4-Cl-Ph-thiazole; vinylthio linkage Not Reported Synthesized via α-bromo-4-Cl-acetophenone reaction; antimicrobial focus

Key Observations:

  • Lipophilicity and Bioavailability: The 4-chlorophenyl group in the target compound and 38 (Ev10) likely enhances membrane permeability compared to pyridinyl (6b ) or thiophenyl (22 ) analogs, which may improve CNS penetration or target engagement .
  • Synthetic Efficiency: Piperazine-thioether derivatives are typically synthesized via nucleophilic substitution (e.g., 38 , Ev10) or peptide coupling reagents (e.g., HOBt/TBTU for 22 , Ev12). Yields range from 33% to 90%, depending on steric and electronic effects .
  • Biological Activity: Compounds with bulkier substituents (e.g., 5i , Ev2) exhibit higher anticancer potency, suggesting that the triazolylthio group may enhance target affinity. The pyridinyl-piperazine moiety in the target compound could mimic kinase-binding motifs seen in 6b (Ev13) .

Substituent Effects on Activity

  • Thiazole vs. Benzothiazole: Benzothiazole derivatives (e.g., 6a–f , Ev13) generally show higher anticancer activity than simpler thiazoles, possibly due to increased aromatic stacking interactions .
  • Thioether Linkers: The thioether group in the target compound and 6b (Ev13) may confer metabolic stability compared to ester or amide linkages in other analogs (e.g., 5g–i , Ev3) .
  • Piperazine Modifications: Piperazines with electron-withdrawing groups (e.g., 4-CF3 in 22 , Ev12) enhance receptor binding compared to unsubstituted analogs, as seen in kinase inhibitors .

Analytical and Computational Characterization

  • NMR and LCMS: Compounds like 6b (Ev13) and 5i (Ev2) were characterized using ¹H/¹³C NMR and mass spectrometry, confirming the thioether and piperazine linkages .
  • Computational Tools: Programs like Multiwfn (Ev7) enable electron density topology analysis, which could predict reactive sites or binding interactions for the target compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。